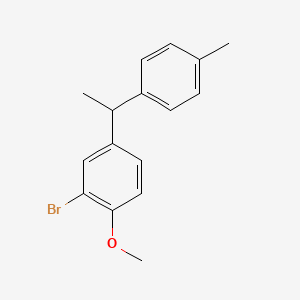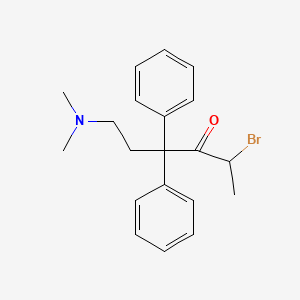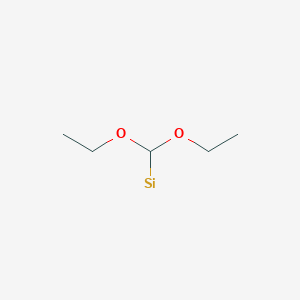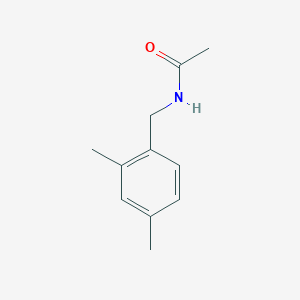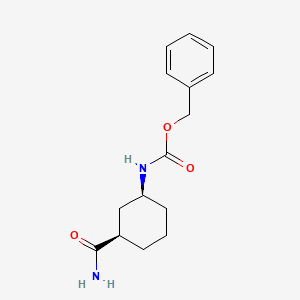![molecular formula C12H15NO4 B14019206 [Acetyloxy-(2-ethylphenyl)amino] ethanoate CAS No. 887589-80-2](/img/structure/B14019206.png)
[Acetyloxy-(2-ethylphenyl)amino] ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Acetyloxy-(2-ethylphenyl)amino] ethanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
The synthesis of [Acetyloxy-(2-ethylphenyl)amino] ethanoate can be achieved through several methods. One common approach involves the reaction of 2-ethylphenylamine with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
[Acetyloxy-(2-ethylphenyl)amino] ethanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[Acetyloxy-(2-ethylphenyl)amino] ethanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of [Acetyloxy-(2-ethylphenyl)amino] ethanoate involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release acetic acid and 2-ethylphenylamine, which may interact with cellular pathways to exert their effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
[Acetyloxy-(2-ethylphenyl)amino] ethanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the 2-ethylphenylamine moiety, which imparts distinct chemical and biological properties. Similar compounds include:
- Ethyl acetate
- Methyl butyrate
- Isopropyl butyrate
These compounds differ in their alkyl or aryl groups attached to the ester functional group, leading to variations in their chemical reactivity and applications.
Properties
CAS No. |
887589-80-2 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(N-acetyloxy-2-ethylanilino) acetate |
InChI |
InChI=1S/C12H15NO4/c1-4-11-7-5-6-8-12(11)13(16-9(2)14)17-10(3)15/h5-8H,4H2,1-3H3 |
InChI Key |
DMLYCDIHRYMVKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B14019134.png)
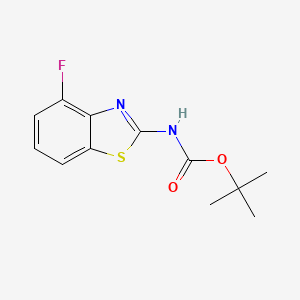
![1-[(8R,9R,10S,13S,14S)-1,2,3,4,5,6,7,8,9,10,11,12,14,15-tetradecahydrocyclopenta[a]phenanthren-13-yl]but-3-en-1-ol](/img/structure/B14019140.png)

